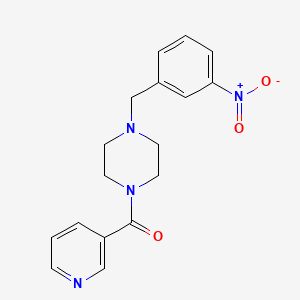

![molecular formula C12H9F3N2OS B5526753 N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)

N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, often involves chemoselective thionation-cyclization reactions mediated by reagents like Lawesson's reagent. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl- and 2-thienyl-thiazoles, which could be relevant to the synthesis of our compound of interest. This methodology allows for the introduction of functional groups such as esters, N-substituted carboxamides, or peptide functionalities into the thiazole ring, offering a versatile approach to modifying the molecule for different applications (Kumar, Parameshwarappa, & Ila, 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, can be characterized by various spectroscopic techniques. Coyanis et al. (2003) described the synthesis and characterization of trifluoromethyl heterocyclic compounds, highlighting the importance of spectroscopic properties such as IR, Raman, and NMR for elucidating the structure of such molecules (Coyanis, Della Védova, Haas, & Merz, 2003).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is influenced by its functional groups and molecular framework. The presence of the trifluoromethyl group can affect the compound's electronic properties and reactivity. The study by Wu et al. (2012) on N-substituted pyrazole carboxamide derivatives provides insights into the fungicidal activity and potential chemical reactivity of similar compounds (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).

Physical Properties Analysis

The physical properties of thiazole derivatives are crucial for understanding their behavior in different environments and applications. Shahidha et al. (2014) conducted a vibrational spectral analysis of a similar molecule, providing valuable information on the equilibrium geometry, vibrational wavenumbers, and various bonding features. Such analyses help in understanding the physical characteristics of the compound, including its stability and interactions with other molecules (Shahidha, Muthu, Elamurugu Porchelvi, & Govindarajan, 2014).

Chemical Properties Analysis

Analyzing the chemical properties of N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide involves studying its reactivity, stability, and interactions with other chemical entities. The work by Du et al. (2015) on the antifungal activity and structure-activity relationships of pyrazole carboxylic acid amides highlights the significance of understanding the chemical behavior of such compounds for optimizing their potential applications (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide derivatives involves various chemical processes, aiming at enhancing their potential for biological activities. Studies have reported the synthesis of related thiazole derivatives through methods like chemoselective thionation-cyclization of functionalized enamides, facilitated by reagents such as Lawesson's reagent (S. Kumar, G. Parameshwarappa, H. Ila, 2013). These synthetic routes are critical for developing compounds with potential anticancer and antifungal activities, demonstrating the versatility of thiazole derivatives in medicinal chemistry.

Anticancer Activity

Novel thiazole derivatives, including those structurally related to N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, have been synthesized and evaluated for their anticancer activities. For instance, a series of novel thiazole-5-carboxamide derivatives have demonstrated significant anticancer activity against various cancer cell lines, such as A-549, Bel7402, and HCT-8 (Wen-Xi Cai et al., 2016). These findings suggest the potential utility of thiazole derivatives as chemotherapeutic agents.

Antifungal and Antimicrobial Activity

Thiazole derivatives have also been explored for their antifungal and antimicrobial properties. Research has identified compounds with moderate antifungal activities against phytopathogenic fungi, such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica, indicating the potential of thiazole carboxamide derivatives in agricultural applications to protect crops from fungal diseases (Zhi-bing Wu et al., 2012).

Propriétés

IUPAC Name |

N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2OS/c1-16-10(18)9-6-19-11(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPYBWKCDPYBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)

![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)

![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)

![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)